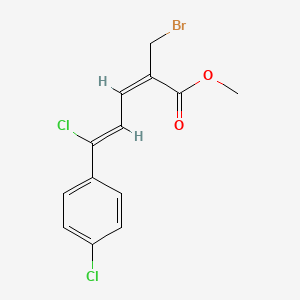

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate

Beschreibung

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a halogenated dienoate ester characterized by its conjugated diene system and dual chlorine substituents. The (2E,4Z) stereochemistry defines the spatial arrangement of substituents, influencing its reactivity and physical properties. This compound serves as a key intermediate in organic synthesis, particularly in cycloadditions and functional group transformations.

Eigenschaften

CAS-Nummer |

1242316-85-3 |

|---|---|

Molekularformel |

C13H11BrCl2O2 |

Molekulargewicht |

350.0 g/mol |

IUPAC-Name |

methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate |

InChI |

InChI=1S/C13H11BrCl2O2/c1-18-13(17)10(8-14)4-7-12(16)9-2-5-11(15)6-3-9/h2-7H,8H2,1H3/b10-4-,12-7- |

InChI-Schlüssel |

VMQQRWGDABVJED-MWWWXEQHSA-N |

Isomerische SMILES |

COC(=O)/C(=C\C=C(\C1=CC=C(C=C1)Cl)/Cl)/CBr |

Kanonische SMILES |

COC(=O)C(=CC=C(C1=CC=C(C=C1)Cl)Cl)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis via Bromination and Chlorination

Bromination of Methyl Acrylate Derivative :

- Reagents : Methyl acrylate derivative, bromine (Br₂), and a suitable solvent (e.g., dichloromethane).

- Conditions : The reaction is typically performed at low temperatures to control the formation of by-products.

- Yield : Reports indicate yields of around 75% for the brominated product.

-

- Reagents : The brominated compound is treated with chlorine gas (Cl₂) or a chlorinating agent such as phosphorus pentachloride (PCl₅).

- Conditions : The reaction occurs at room temperature under inert atmosphere to prevent oxidation.

- Yield : Chlorination yields can vary but are generally reported around 70-80%.

E/Z Isomerization

- Isomerization Method :

- Reagents : A base such as sodium ethoxide or potassium carbonate may be used.

- Conditions : Heating under reflux in an alcohol solvent can facilitate the isomerization process.

- Yield : The desired E/Z ratio can be optimized to achieve over 90% yield of the preferred isomer.

Summary Table of Synthesis Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Methyl acrylate derivative + Br₂ in DCM | ~75 |

| Chlorination | Brominated compound + Cl₂ or PCl₅ | 70-80 |

| Isomerization | Base (NaOEt or K₂CO₃) in reflux alcohol | >90 |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird auf ihre Reaktivität und ihr Potenzial als Baustein für komplexere Moleküle untersucht.

Biologie: Forscher untersuchen ihre biologische Aktivität und ihr Potenzial als Leitstruktur für die Medikamentenentwicklung.

Medizin: Die Verbindung könnte therapeutisches Potenzial haben, insbesondere bei der Entwicklung neuer Arzneimittel.

Industrie: Ihre einzigartigen chemischen Eigenschaften machen sie nützlich bei der Synthese von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Mechanismus, durch den Methyl (2E,4Z)-2-(Brommethyl)-5-chlor-5-(4-chlorphenyl)penta-2,4-dienoat seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen. Diese können umfassen:

Molekulare Zielstrukturen: Die Verbindung kann mit bestimmten Enzymen, Rezeptoren oder Proteinen interagieren, was zu Veränderungen in zellulären Prozessen führt.

Beteiligte Signalwege: Die Wechselwirkungen können verschiedene biochemische Signalwege beeinflussen, wie z. B. Signaltransduktion, Genexpression oder Stoffwechselprozesse.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

Biology: Researchers investigate its biological activity and potential as a lead compound for drug development.

Medicine: The compound may have therapeutic potential, particularly in the development of new pharmaceuticals.

Industry: Its unique chemical properties make it useful in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate exerts its effects involves interactions with molecular targets and pathways. These may include:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in cellular processes.

Pathways Involved: The interactions may affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

Bromomethyl vs. Dioxoisoindolin-2-yloxy Group

The compound (4i) () replaces the bromomethyl group with a 1,3-dioxoisoindolin-2-yloxy substituent. This substitution eliminates the electrophilic bromine but introduces hydrogen-bonding capabilities via the carbonyl groups. The IR spectrum of (4i) shows strong absorption at 1733 cm⁻¹ (ester C=O) and 1607 cm⁻¹ (aromatic C=C), similar to the target compound. However, the absence of a bromine atom reduces its susceptibility to nucleophilic substitution reactions .

Bromomethyl vs. Boronate Ester

In 5e (), a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group replaces the bromomethyl moiety. The boron-containing substituent enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the bromomethyl analog. The $ ^1H $ NMR of 5e shows a distinctive singlet at δ 1.34 ppm for the boronate methyl groups, absent in the target compound. The higher synthetic yield of 5e (83% vs. typical yields of 55–70% for bromomethyl derivatives) suggests improved stability under reaction conditions .

Bromomethyl vs. Sulfonyl Group

Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate () features a sulfonyl group at position 2. The electron-withdrawing sulfonyl group stabilizes the diene system, as evidenced by its planar crystal structure. In contrast, the bromomethyl group in the target compound increases electrophilicity but may reduce conjugation due to steric hindrance .

Stereochemical and Isomeric Trends

The (2E,4Z) configuration is critical for maintaining conjugation in the target compound. Analogs like ethyl (2E,4E)-5-[2-(4-chlorophenyl)-2H-tetrazol-5-yl]penta-2,4-dienoate (11a, ) adopt an (E,E) configuration, which alters the diene geometry and reduces steric strain. Isomerization during synthesis (e.g., traces of 2Z,4E isomer in 11a) is minimized in the target compound due to the stabilizing effect of the 4-chlorophenyl group .

Wittig Reaction Efficiency

Compounds like MP26 () and 11a () are synthesized via Wittig reactions, yielding 55% and undisclosed yields, respectively.

Catalytic Cross-Coupling

The boron-containing 5e () is synthesized via a rhodium-catalyzed protoborylation, achieving 83% yield. This method highlights the advantage of transition-metal catalysis over traditional alkylation routes used for bromomethyl derivatives .

Physical and Spectral Properties

Biologische Aktivität

Methyl (2E,4Z)-2-(bromomethyl)-5-chloro-5-(4-chlorophenyl)penta-2,4-dienoate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its structure, biological properties, and relevant studies that illustrate its activity.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₁BrCl₂O₂

- Molecular Weight : 350.035 g/mol

- CAS Number : 1204966-43-7

The structure of this compound features a penta-2,4-dienoate backbone with bromomethyl and chloro substituents, which may contribute to its reactivity and biological activity.

Cytotoxicity and Anticancer Activity

Several derivatives of penta-2,4-dienoates have been investigated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group may enhance the lipophilicity of the compound, potentially increasing its ability to penetrate cell membranes and exert cytotoxic effects.

A notable study on related compounds demonstrated significant cytotoxicity against human cancer cell lines, indicating that this compound may exhibit similar properties. The mechanism of action often involves the induction of apoptosis or disruption of cellular signaling pathways.

Enzyme Inhibition

Enzyme inhibition is another avenue through which this compound may exert its biological effects. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic processes or signaling pathways in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in malignant cells.

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Testing :

- Enzyme Inhibition Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.